(1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol (1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol
Brand Name: Vulcanchem
CAS No.: 125217-85-8
VCID: VC20886551
InChI: InChI=1S/C8H14FNO/c1-10-6-2-3-8(11)7(10)4-5(6)9/h5-8,11H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1
SMILES: CN1C2CCC(C1CC2F)O
Molecular Formula: C8H14FNO
Molecular Weight: 159.2 g/mol

(1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol

CAS No.: 125217-85-8

Cat. No.: VC20886551

Molecular Formula: C8H14FNO

Molecular Weight: 159.2 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol - 125217-85-8

Specification

CAS No. 125217-85-8
Molecular Formula C8H14FNO
Molecular Weight 159.2 g/mol
IUPAC Name (1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol
Standard InChI InChI=1S/C8H14FNO/c1-10-6-2-3-8(11)7(10)4-5(6)9/h5-8,11H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1
Standard InChI Key PTQWTBHDXMSBCJ-XUTVFYLZSA-N
Isomeric SMILES CN1[C@@H]2CC[C@@H]([C@H]1C[C@H]2F)O
SMILES CN1C2CCC(C1CC2F)O
Canonical SMILES CN1C2CCC(C1CC2F)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator